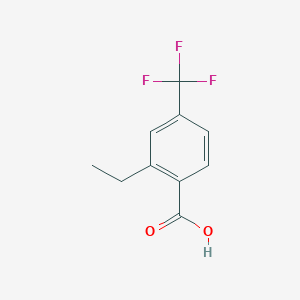

![molecular formula C24H16N2OS B2468374 (Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide CAS No. 295362-14-0](/img/structure/B2468374.png)

(Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a type of organic compound known as a carboxamide, which is an amide derived from a carboxylic acid by replacing a hydroxyl group with an amino group. The naphtho[2,1-d]thiazol-2(3H)-ylidene and [1,1’-biphenyl]-4-carboxamide groups suggest that this compound may have interesting chemical properties and potential applications .

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through condensation reactions or coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The naphtho[2,1-d]thiazol-2(3H)-ylidene group would likely contribute to the compound’s stability and potentially its reactivity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic addition to the carbonyl group, or reactions involving the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its aromaticity, the presence of the carboxamide group, and the naphtho[2,1-d]thiazol-2(3H)-ylidene group .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis of Naphtho-fused Thiazoles : Aleksandrov et al. (2018) explored the condensation of naphthalen-2-amine with furan-2-carbonyl chloride, leading to N-(naphthalen-2-yl)furan-2-carboxamide, which was converted to a thioamide and then oxidized to yield 2-(furan-2-yl)naphtho[2,1-d][1,3]thiazole. A mechanism of formation was proposed, supported by quantum chemical calculations, showing potential in synthetic chemistry (Aleksandrov, El’chaninov, Stepanov, 2018).

- Synthesis of Thiazole Derivatives with Biological Potential : Thabet et al. (2011) synthesized a series of N-(4-(2-aminothiazol-2-yl) and other thiazolylphenyl derivatives, highlighting the reactivity of these compounds. The synthesized structures, confirmed via spectral data, underscore the diverse synthetic applications of thiazole derivatives (Thabet, Helal, Salem, Abdelaal, 2011).

Photophysical Properties

- Phosphorescent Thiazol-2-ylidene Platinum(II) Complexes : Leopold and Strassner (2016) synthesized N-phenyl-1,3-thiazol-2-ylidene platinum(II) complexes, demonstrating the role of ligand architecture in forming single isomers. This work highlights the photophysical properties of thiazole derivatives in organometallic chemistry, particularly in light-emitting applications (Leopold, Strassner, 2016).

Biological Assessment

- Anticonvulsant Screening : Arshad et al. (2019) investigated β-naphthalene incorporated thiazole-5-carboxamides/thiazole-5-ketones for their anticonvulsant activity using animal models. This research points to the potential medical applications of naphtho[2,1-d]thiazol derivatives in treating neurological disorders (Arshad, Al-Otaibi, Mustafa, Shousha, Alshahrani, 2019).

Chemical Sensing

- Chemosensors for Cyanide Anions : Wang et al. (2015) synthesized coumarin benzothiazole derivatives, including compounds similar to (Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide, demonstrating their effectiveness as chemosensors for cyanide anions. This application is significant in environmental monitoring and analytical chemistry (Wang, Liu, Guan, Cao, Chen, Shan, Wu, Xu, 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-benzo[g][1,3]benzothiazol-2-yl-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2OS/c27-23(19-12-10-17(11-13-19)16-6-2-1-3-7-16)26-24-25-21-15-14-18-8-4-5-9-20(18)22(21)28-24/h1-15H,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPLIPYLZUEELY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(1-Methylpiperidin-4-yl)oxypyridin-3-yl]prop-2-enamide](/img/structure/B2468292.png)

![2-(2-chloro-6-fluorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2468293.png)

![2-[(4-Fluorosulfonyloxyanilino)methyl]-1-methylimidazole](/img/structure/B2468294.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2468295.png)

![3-(4-bromophenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2468297.png)

![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2468301.png)

![4-methyl-7-(4-methylbenzyl)-2-(4-methylphenyl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B2468310.png)

![N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide](/img/structure/B2468311.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,3,4-trimethylphenyl)sulfonyl)piperazine](/img/structure/B2468313.png)